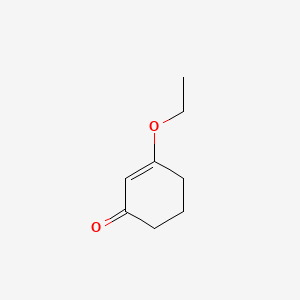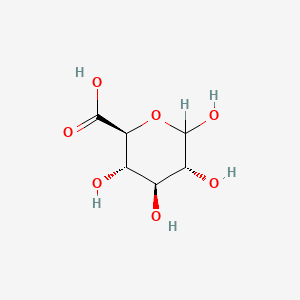
1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol
Overview
Description
1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol is an organic compound with the molecular formula C11H12O2 It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups at positions 5 and 8
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol typically involves the following steps:
Cycloaddition Reaction: The initial step often involves a Diels-Alder reaction between a diene and a dienophile to form the bicyclic core structure.
Reduction: Any necessary reduction steps to achieve the tetrahydro state can be performed using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cycloaddition and hydroxylation steps, ensuring higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol undergoes several types of chemical reactions:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: The compound can be further reduced to form more saturated derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH) or potassium dichromate (K2Cr2O7) in sulfuric acid (H2SO4).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in tetrahydrofuran (THF).
Major Products
Oxidation: Formation of 1,2,3,4-tetrahydro-1,4-methanonaphthalene-5,8-dione.
Reduction: Formation of more saturated derivatives like 1,2,3,4-tetrahydro-1,4-methanonaphthalene.
Substitution: Formation of derivatives with substituted functional groups at positions 5 and 8.
Scientific Research Applications
1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity.
Pathways: The compound may modulate oxidative stress pathways due to its potential antioxidant properties, thereby protecting cells from damage.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydro-1-naphthol: Similar structure but lacks the methano bridge.
1,2,3,4-Tetrahydro-1,4-methanonaphthalene: Similar core structure but lacks hydroxyl groups.
1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-dione: Oxidized form with ketone groups instead of hydroxyl groups.
Uniqueness
1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol is unique due to the presence of both the methano bridge and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
tricyclo[6.2.1.02,7]undeca-2,4,6-triene-3,6-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-8-3-4-9(13)11-7-2-1-6(5-7)10(8)11/h3-4,6-7,12-13H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHNNCBQCSLFQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3=C(C=CC(=C23)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10884873 | |
| Record name | 1,4-Methanonaphthalene-5,8-diol, 1,2,3,4-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10884873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16144-91-5 | |
| Record name | 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16144-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Methanonaphthalene-5,8-diol, 1,2,3,4-tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016144915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Methanonaphthalene-5,8-diol, 1,2,3,4-tetrahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Methanonaphthalene-5,8-diol, 1,2,3,4-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10884873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydro-1,4-methanonaphthalene-5,8-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.621 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the applications of 3,6-Dihydroxybenzonorbornane in polymer chemistry?
A1: 3,6-Dihydroxybenzonorbornane serves as a crucial precursor in synthesizing novel monomers for poly(ether imide)s []. Researchers have successfully synthesized 3,6-bis(3,4-dicarboxyphenoxy)benzonorbornane dianhydride from 3,6-Dihydroxybenzonorbornane. This dianhydride, when reacted with various aromatic diamines, yields poly(ether imide)s with unique properties. These polymers exhibit desirable characteristics such as high tensile strength, good thermal stability (up to 500°C), and tunable glass transition temperatures depending on the chosen diamine [].
Q2: Has 3,6-Dihydroxybenzonorbornane been investigated in any biological contexts?
A2: Yes, 3,6-Dihydroxybenzonorbornane has been identified as a fragment that binds to the catalytic domain of human JARID1B []. While the specific implications of this interaction are yet to be fully elucidated, this finding suggests a potential starting point for exploring the biological activity of 3,6-Dihydroxybenzonorbornane and its derivatives. Further research is necessary to understand the downstream effects and potential therapeutic relevance of this interaction.
Q3: Are there any structural analogs of 3,6-Dihydroxybenzonorbornane being investigated?
A3: While specific studies focusing on structural analogs of 3,6-Dihydroxybenzonorbornane are not mentioned in the provided research, the synthesis of poly(ether imide)s utilizing a variety of aromatic diamines with the 3,6-bis(3,4-dicarboxyphenoxy)benzonorbornane dianhydride [] suggests a potential avenue for exploring structure-activity relationships. By modifying the diamine structure, researchers can potentially fine-tune the properties of the resulting polymers. This approach highlights the possibility of leveraging structural modifications to tailor material properties for specific applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1360019.png)





